1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 894026-89-2
VCID: VC11917922
InChI: InChI=1S/C20H23N5O4S2/c1-13-3-2-4-15(9-13)25-11-14(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-5-7-29-8-6-24/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,22,28)
SMILES: CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4
Molecular Formula: C20H23N5O4S2
Molecular Weight: 461.6 g/mol

1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 894026-89-2

Cat. No.: VC11917922

Molecular Formula: C20H23N5O4S2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide - 894026-89-2

Specification

CAS No. 894026-89-2
Molecular Formula C20H23N5O4S2
Molecular Weight 461.6 g/mol
IUPAC Name 1-(3-methylphenyl)-N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H23N5O4S2/c1-13-3-2-4-15(9-13)25-11-14(10-16(25)26)18(28)21-19-22-23-20(31-19)30-12-17(27)24-5-7-29-8-6-24/h2-4,9,14H,5-8,10-12H2,1H3,(H,21,22,28)
Standard InChI Key LDVMHBQWMFYLTM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4
Canonical SMILES CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4

Introduction

Chemical Composition and Structural Features

Core Structural Components

The compound’s architecture comprises three distinct subunits:

  • Pyrrolidine-3-carboxamide backbone: A five-membered lactam ring substituted at the 3-position with a carboxamide group and a 3-methylphenyl moiety.

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold linked to the pyrrolidine via a sulfanyl (-S-) bridge.

  • Morpholine-2-oxoethyl side chain: A morpholine derivative attached to the thiadiazole through an ethylsulfanyl group.

The integration of these units is critical to the compound’s physicochemical properties, including its solubility (logSw=2.25\log S_w = -2.25) and partition coefficient (logP=1.59\log P = 1.59) .

Molecular Properties

Key molecular descriptors include:

PropertyValue
Molecular FormulaC20H23N5O4S2\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_4\text{S}_2
Molecular Weight461.6 g/mol
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area72.2 Ų
StereochemistryRacemic mixture

The compound’s InChIKey (LDVMHBQWMFYLTM-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCOCC4) further validate its structural identity.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Pyrrolidine-3-carboxamide formation: Cyclization of 3-methylphenyl-substituted glutaric acid derivatives to yield the 5-oxopyrrolidine core.

  • Thiadiazole ring construction: Condensation of thiosemicarbazides with carboxylic acids, followed by sulfanyl group introduction via nucleophilic substitution.

  • Morpholine coupling: Reaction of 2-chloroacetyl morpholine with the thiadiazole-sulfanyl intermediate under basic conditions .

Analytical Characterization

Spectroscopic techniques confirm structural integrity:

  • NMR: 1H^1\text{H}-NMR peaks at δ 2.35 (3H, s, CH3_3), δ 3.60–3.75 (8H, m, morpholine), and δ 7.20–7.45 (4H, m, aromatic).

  • IR: Stretching vibrations at 1680 cm1^{-1} (amide C=O) and 1240 cm1^{-1} (C-S).

  • HRMS: Observed [M+H]+^+ at m/z 462.12 (calculated 462.13).

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Thiadiazole moiety: Enhances metabolic stability and enzyme-binding affinity.

  • Morpholine side chain: Improves aqueous solubility and blood-brain barrier permeability .

  • 3-Methylphenyl group: Contributes to hydrophobic interactions with target proteins .

Future Research Directions

Priority Investigations

AreaObjectives
PharmacokineticsOral bioavailability, plasma half-life
ToxicologyAcute/chronic toxicity in rodent models
Target identificationCRISPR screening for molecular targets

Clinical Translation Challenges

  • Synthetic scalability: Optimizing yield (>70%) for GMP production.

  • Formulation: Nanoemulsions or liposomes to address low solubility.

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